Ethyl 1-(6-methoxy-3-tosylquinolin-4-yl)piperidine-3-carboxylate
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Overview
Description
Synthesis Analysis
Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The title compound can be obtained via two synthetic routes. According to investigations, the most suitable way is by the reaction of ethyl 2-bromoacetate with sodium tosylsulfinat in dry DMF .Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Scientific Research Applications
Antibacterial Activity
Ethyl 1-(6-methoxy-3-tosylquinolin-4-yl)piperidine-3-carboxylate and its derivatives have been explored for their antibacterial activities. Studies like those by Koga et al. (1980) demonstrated the synthesis of quinoline derivatives with significant activities against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications to enhance antibacterial properties (Koga et al., 1980). Similarly, Sheu et al. (1998) synthesized quinolone derivatives showing promising antibacterial activities, underscoring the potential of such compounds in addressing antibiotic resistance (Sheu et al., 1998).
Synthesis and Characterization
Research also delves into the synthesis and characterization of novel compounds derived from this compound. For instance, Asolkar et al. (2004) discovered new natural products with high biological activity against bacteria and fungi from Janibacter limosus, indicating the compound's utility in natural product synthesis and discovery (Asolkar et al., 2004).
Antimicrobial Investigation
Further, compounds synthesized from this compound have been evaluated for their antimicrobial properties. Zaki et al. (2021) synthesized novel piperidinyl thieno tetrahydroisoquinolines, demonstrating their effectiveness against pathogenic strains, showing the compound's potential in developing new antimicrobial agents (Zaki et al., 2021).
Pharmacokinetics and Metabolism
Research into the pharmacokinetics and metabolism of derivatives of this compound provides insights into their biotransformation and elimination processes. Umehara et al. (2009) identified human metabolites of a novel If channel inhibitor, indicating the role of transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).
Insecticidal Activity
The compound and its derivatives have been investigated for insecticidal activity. Bakhite et al. (2014) synthesized pyridine derivatives with potent activity against the cowpea aphid, showcasing the compound's potential in agricultural pest management (Bakhite et al., 2014).
Future Directions
Piperidines play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
ethyl 1-[6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-3-carboxylate |
Source
|
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5S/c1-4-32-25(28)18-6-5-13-27(16-18)24-21-14-19(31-3)9-12-22(21)26-15-23(24)33(29,30)20-10-7-17(2)8-11-20/h7-12,14-15,18H,4-6,13,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHMGHULBWIRKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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